(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one is an organic compound with a tetralin backbone, characterized by the presence of hydroxyl groups at the 4 and 8 positions and a methyl group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the tetralin ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl group and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique structural properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetralin backbone play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one: This compound shares structural similarities with (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one, particularly in the presence of hydroxyl and methyl groups.
rel-1S,2S-epoxy-4R-furan-ogermacra-10(15)-en-6-one: Another compound with a similar backbone structure, used in various chemical syntheses.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and its tetralin backbone, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.
Properties
CAS No. |
34987-22-9 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4R)-4,8-dihydroxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O3/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h4-5,8,12,14H,2-3H2,1H3/t8-/m1/s1 |
InChI Key |
JOCZVRFSKAUXRP-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=O)CC[C@H]2O)C(=C1)O |
Canonical SMILES |
CC1=CC2=C(C(=O)CCC2O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.